(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid
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Overview
Description
(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research, including drug discovery and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through photochemical reactions or batch processes involving the formation of diketones.
Introduction of the boronic acid group: This step often involves the use of boron reagents under specific conditions to introduce the boronic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the same principles as laboratory synthesis, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The bicyclo[1.1.1]pentane core provides structural rigidity, which can enhance the stability and specificity of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid 1-Monomethyl Ester: This compound shares the bicyclo[1.1.1]pentane core but has different functional groups.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another derivative with a similar core structure but different substituents.
Uniqueness
(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid is unique due to the presence of both the boronic acid group and the bicyclo[1.1.1]pentane core. This combination provides a balance of reactivity and stability, making it particularly valuable in drug discovery and materials science .
Properties
Molecular Formula |
C7H11BO4 |
---|---|
Molecular Weight |
169.97 g/mol |
IUPAC Name |
(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boronic acid |
InChI |
InChI=1S/C7H11BO4/c1-12-5(9)6-2-7(3-6,4-6)8(10)11/h10-11H,2-4H2,1H3 |
InChI Key |
CQPMKKFUVUWUCK-UHFFFAOYSA-N |
Canonical SMILES |
B(C12CC(C1)(C2)C(=O)OC)(O)O |
Origin of Product |
United States |
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